4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride
Description
4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride is a synthetic quinoline derivative characterized by a phenyl group at the 2-position of the quinoline core and a 2-methylpiperidinyl substituent at the 4-position, forming a hydrochloride salt.
The compound’s synthesis likely involves coupling a substituted quinoline precursor with a methylated piperidine derivative, followed by salt formation with hydrochloric acid. Similar methodologies are documented for related compounds, such as the chromatographic isolation of 2-phenylquinoline from Galipea longiflora bark and the industrial synthesis of diphenylpyraline hydrochloride via nucleophilic substitution .
Properties
CAS No. |
853344-10-2 |
|---|---|
Molecular Formula |
C21H23ClN2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
4-(2-methylpiperidin-1-yl)-2-phenylquinoline;hydrochloride |
InChI |
InChI=1S/C21H22N2.ClH/c1-16-9-7-8-14-23(16)21-15-20(17-10-3-2-4-11-17)22-19-13-6-5-12-18(19)21;/h2-6,10-13,15-16H,7-9,14H2,1H3;1H |
InChI Key |
FSORPAIUVNBWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride typically involves the reaction of 2-phenylquinoline with 2-methyl-1-piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.
Biology
The compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent . Research indicates that quinoline derivatives exhibit significant activity against various bacterial strains and cancer cell lines. For instance, studies have shown that quinoline-based compounds can inhibit key cellular processes involved in cancer proliferation .
Case Study: Anticancer Activity
A study demonstrated that derivatives of quinoline, including those similar to 4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride, exhibited potent anticancer properties by targeting specific protein kinases involved in tumor growth . The compound's ability to modulate these pathways positions it as a candidate for further development in cancer therapeutics.
Medicine
In medicine, this compound is being explored for its therapeutic effects across various diseases. Its interaction with molecular targets suggests potential applications in treating conditions such as infections and cancers. The mechanism of action typically involves binding to specific receptors or enzymes, thereby influencing their activity and leading to biological effects .
Table 1: Potential Therapeutic Applications
| Application Area | Disease/Condition | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacterial Infections | Inhibition of bacterial growth |
| Anticancer | Various Cancers | Targeting protein kinases |
| Neurological | Cognitive Disorders | Modulation of neurotransmitter systems |
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride with structurally or functionally related compounds:
Structural and Functional Analysis
- Quinoline vs. In contrast, piperidine-based compounds like diphenylpyraline hydrochloride prioritize conformational flexibility for receptor modulation (e.g., histamine H1 receptors) . The 2-methylpiperidinyl group in the target compound may improve metabolic stability compared to unsubstituted piperidines, as alkylation often reduces oxidative degradation .
- Substituent Effects: The 2-phenyl group in quinoline derivatives is critical for bioactivity. For example, 2-phenylquinoline’s gastroprotective effects are attributed to its ability to scavenge reactive oxygen species in gastric mucosa . The diphenylmethoxy group in diphenylpyraline hydrochloride enhances lipophilicity, facilitating blood-brain barrier penetration for CNS activity .
Biological Activity
4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy against various cell lines, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a quinoline core structure substituted with a 2-methyl-1-piperidinyl group and a phenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride. The following table summarizes the antiproliferative effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| DLD-1 (Colorectal) | 0.32 | 71.94 - 95.36 |
| HCT-116 (Colorectal) | 0.89 | Not specified |
| MDA-MB-231 (Breast) | 0.50 | 75.34 - 84.76 |
| HeLa (Cervical) | 0.78 | 65.73 - 90.78 |
The compound demonstrated significant inhibition against colorectal cancer cell lines, with DLD-1 cells being particularly sensitive to treatment. The mechanism of action appears to involve dual inhibition of key kinases such as EGFR and FAK, which are critical in cancer proliferation and metastasis .
The biological activity of 4-(2-Methyl-1-piperidinyl)-2-phenylquinoline hydrochloride can be attributed to several mechanisms:
- Kinase Inhibition : The compound has shown promising results in inhibiting epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK), which are pivotal in tumor growth and survival .
- Microtubule Interaction : Molecular docking studies suggest that the compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- Induction of Apoptosis : Treatment with this compound has been shown to induce apoptosis through pathways involving cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
In addition to its anticancer properties, this quinoline derivative exhibits antimicrobial activity. Studies have indicated effectiveness against Staphylococcus aureus by inhibiting NorA efflux pump activity, which is crucial for bacterial resistance . The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the quinoline scaffold can enhance antibacterial efficacy.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of similar quinoline derivatives:
- A study on substituted quinolines revealed their potential as proteasome inhibitors, which are critical for regulating cellular protein levels and promoting apoptosis in cancer cells .
- Another investigation highlighted the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of related compounds, indicating favorable pharmacokinetic properties with minimal toxicity risks .
Q & A
Q. Which in vivo models are suitable for evaluating the efficacy and toxicity of this compound in preclinical studies?
- Methodological Answer: Use murine systemic infection models (e.g., thigh infection with P. aeruginosa) to assess bactericidal activity. Dose intravenously (2–10 mg/kg) and measure bacterial load reduction in organs. Monitor renal/hepatic toxicity via serum ALT, AST, and creatinine. Hydrogel-based delivery systems (e.g., carbopol) may enhance localized action in burn wound models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
